6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone is a chemical compound that has garnered attention due to its pharmacological properties, particularly as a phosphodiesterase type 3 inhibitor. It is structurally related to cilostazol, a drug used primarily for the treatment of intermittent claudication. This compound is classified under the category of platelet-modifying agents and has potential applications in cardiovascular therapies.
The compound is often referenced in scientific literature and databases, including PubMed and chemical suppliers. It is commonly synthesized for research purposes and is available through various chemical vendors, such as LGC Standards and eMolecules, which provide detailed specifications including molecular weight and structure.
6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone belongs to the class of quinolinones and tetrazoles, which are recognized for their diverse biological activities. Its primary classification as a phosphodiesterase inhibitor positions it within therapeutic agents aimed at cardiovascular diseases.
The synthesis of 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure optimal yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress and confirm the structure of intermediates and final products.
Key structural features include:
The compound undergoes various chemical reactions typical of quinolinones and tetrazoles, including:
Reactivity studies often involve assessing the compound's stability under different pH levels and temperatures, which is crucial for understanding its behavior in biological systems.
As a phosphodiesterase type 3 inhibitor, 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone exerts its effects by increasing intracellular levels of cyclic adenosine monophosphate (cAMP). This leads to:
This mechanism results in cardioprotective effects, particularly during ischemic events, by promoting vasodilation and reducing myocardial infarct size.
Experimental studies have shown that treatment with this compound significantly reduces infarct size in models subjected to ischemia/reperfusion injury, indicating its potential therapeutic benefits in cardiovascular conditions .
6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone is typically characterized by:
Key chemical properties include:
Relevant analytical methods such as Mass Spectrometry (MS) and Infrared Spectroscopy (IR) are utilized to characterize these properties accurately.
The primary application of 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone lies in cardiovascular research, particularly in studies focusing on:
Additionally, ongoing research may uncover further therapeutic potentials in other areas such as neuroprotection or metabolic disorders due to its influence on cyclic nucleotide pathways .
CAS No.: 127414-85-1
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1